N-(cyclobutylmethylsulfonyl)-1-(4-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-(cyclobutylmethylsulfonyl)-1-(4-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of sulfonyl-containing pyrrolidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclobutylmethylsulfonyl)-1-(4-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring, introduction of the sulfonyl group, and subsequent functionalization of the cyclohexyl and cyclobutylmethyl groups. Common synthetic routes may include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving amines and carbonyl compounds.
Introduction of the Sulfonyl Group: Sulfonylation reactions using sulfonyl chlorides or sulfonic acids in the presence of a base.
Functionalization of Cyclohexyl and Cyclobutylmethyl Groups: Alkylation or acylation reactions to introduce the desired substituents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(cyclobutylmethylsulfonyl)-1-(4-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl or sulfonyl groups to their corresponding alcohols or thiols.
Substitution: Nucleophilic or electrophilic substitution reactions at the sulfonyl or carbonyl positions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or thiols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(cyclobutylmethylsulfonyl)-1-(4-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and influencing biochemical pathways. Detailed studies are required to elucidate the exact mechanisms.
Comparison with Similar Compounds
Similar Compounds
- N-(cyclobutylmethylsulfonyl)-1-(4-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide can be compared with other sulfonyl-containing pyrrolidine derivatives.
- Similar compounds may include N-(cyclopropylmethylsulfonyl)-1-(4-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide and N-(cyclopentylmethylsulfonyl)-1-(4-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide.
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the cyclobutylmethyl and 4-methylcyclohexyl groups, which may impart distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(cyclobutylmethylsulfonyl)-1-(4-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O4S/c1-12-5-7-15(8-6-12)19-10-14(9-16(19)20)17(21)18-24(22,23)11-13-3-2-4-13/h12-15H,2-11H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBUHXFBXTYARBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CC(CC2=O)C(=O)NS(=O)(=O)CC3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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